Pyrazolo[1,5-a]quinoxalin-4(5H)-one represents a heterocyclic scaffold found in both natural and synthetic compounds. It belongs to a class of nitrogen-containing heterocycles characterized by a fused pyrazole and quinoxaline ring system. This particular scaffold has gained significant attention in scientific research, particularly in medicinal chemistry, due to its diverse biological activities and potential therapeutic applications. []
Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrazole and quinoxaline ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as inhibitors of various enzymes.
The compound has been synthesized through various methodologies, with significant contributions from research articles focusing on its synthesis and biological evaluation. Notably, studies have highlighted efficient synthetic routes that employ transition metal-free conditions, enhancing the sustainability and accessibility of this compound for research purposes .
Pyrazolo[1,5-a]quinoxalin-4(5H)-one belongs to the class of pyrazoloquinoxalines, which are characterized by their unique bicyclic structure. This class of compounds is known for its pharmacological properties, making it a target for drug discovery and development.
The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice. Recent advancements have focused on eco-friendly catalysts and reaction conditions to improve yields and reduce environmental impact .
The molecular structure of pyrazolo[1,5-a]quinoxalin-4(5H)-one can be described as follows:
The structure features a fused pyrazole and quinoxaline ring system with a carbonyl group at the 4-position of the pyrazole ring. The arrangement of atoms contributes to its unique chemical properties and biological activities.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths and angles that are critical for understanding its reactivity and interactions with biological targets.
Pyrazolo[1,5-a]quinoxalin-4(5H)-one participates in various chemical reactions that can modify its structure or introduce functional groups:
Reaction conditions such as temperature, solvent choice, and the presence of catalysts significantly influence the outcomes of these transformations. For instance, using greener solvents and conditions has been shown to enhance yields while minimizing waste .
The mechanism of action for pyrazolo[1,5-a]quinoxalin-4(5H)-one is primarily linked to its ability to inhibit specific enzymes and pathways involved in cancer progression. For instance:
In vitro studies have demonstrated that modifications to the pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold can enhance its efficacy against various cancer cell lines, supporting further development as an anticancer agent.
Pyrazolo[1,5-a]quinoxalin-4(5H)-one is typically characterized by:
Key chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into its purity and structural integrity.
Pyrazolo[1,5-a]quinoxalin-4(5H)-one has several applications in scientific research:
The ongoing exploration of this compound's derivatives continues to reveal new avenues for therapeutic intervention in various diseases.
Pyrazolo[1,5-a]quinoxalin-4(5H)-one features a tricyclic planar core comprising fused pyrazole and quinoxaline rings, with a carbonyl group at the 4-position. Its molecular formula is C₁₀H₇N₃O, with a systematic name reflecting the fusion between pyrazole (positions 1,5-a) and quinoxaline rings [1]. The central quinoxaline moiety contributes to π-electron delocalization, while the pyrazole ring introduces localized aromatic character. Bond length analysis (Table 1) reveals slight asymmetry: the C4=O bond (1.22 Å) shows typical carbonyl character, while adjacent C-N bonds in the quinoxaline ring (1.38–1.42 Å) indicate partial double-bond character due to resonance [3] [7]. Intermolecular hydrogen bonding occurs between the lactam N-H (donor) and carbonyl oxygen (acceptor), forming dimeric structures in the solid state. Substituents at N5, C2, C7, or C8 positions significantly influence molecular planarity and electronic distribution, as evidenced in derivatives like 5-(2-methylpropyl)-2-[2-(pyridin-3-yl)pyrrolidine-1-carbonyl] and 5-benzyl-7-(morpholine-4-carbonyl) variants [4] .
Table 1: Key Bond Lengths and Angles
Bond/Angle | Value (Å/°) | Significance |
---|---|---|
C4=O | 1.22 Å | Standard carbonyl bond length |
N5-C4 | 1.38 Å | Partial double-bond character |
C8a-N1 | 1.41 Å | Pyrazole-quinoxaline fusion bond |
N1-N2 | 1.35 Å | Pyrazole ring conjugation |
C9-C8-C8a | 120.5° | Deviates from ideal sp² angle |
X-ray diffraction (XRD) studies confirm a nearly planar tricyclic system with minor deviations (≤5° dihedral angles) in substituted derivatives. The crystal packing exhibits π-π stacking interactions (3.6–3.8 Å interplanar distances) and N-H···O=C hydrogen bonds (2.89 Å), stabilizing the lattice [3] [7]. Spectroscopic characterization includes:
Table 2: Spectroscopic Assignments for Core Protons (DMSO-d₆)
Proton Position | δ (ppm) | Multiplicity | Assignment Basis |
---|---|---|---|
N5-H | 11.98–12.07 | Broad singlet | Hydrogen bonding environment |
H-3 | 6.76–6.80 | Singlet | Pyrazole C-H, no adjacent H |
H-6 | 7.30–7.40 | Doublet (J=2.0 Hz) | Ortho coupling to H-8 |
H-8 | 7.50–7.60 | dd (J=8.6, 2.0 Hz) | Meta/ortho coupling |
H-9 | 8.23–8.30 | Doublet (J=8.6 Hz) | Ortho coupling to H-8 |
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.8–4.2 eV, indicating moderate electronic stability. The HOMO localizes over the pyrazole and adjacent benzene ring, while the LUMO resides primarily on the quinoxaline moiety and carbonyl group [3] [8]. Nucleus-independent chemical shift (NICS) values confirm global aromaticity: NICS(0) for the pyrazole ring is −12.5 ppm (strong aromatic), while the quinoxaline rings show moderate diatropicity (NICS(0) = −8.2 to −9.7 ppm). Electron-withdrawing substituents (e.g., 7-CN in 4f) reduce the HOMO-LUMO gap by 0.3–0.5 eV and enhance quinoxaline ring electron deficiency, as evidenced by decreased C2/C3 bond orders [3] [5]. Extended π-conjugation in derivatives like 7-(morpholine-4-carbonyl) shifts absorption maxima to 350–370 nm (UV-Vis) due to n→π* transitions involving the amide carbonyl .
The core decomposes above 300°C without melting, reflecting high thermal stability from aromatic stacking and hydrogen bonding. Solubility profiling (Table 3) shows moderate DMSO solubility (>20 mM) but low aqueous solubility (<0.1 mg/mL). Substituents critically modulate lipophilicity:
Table 3: Thermodynamic and Solubility Properties
Property | Core Compound | Derivative (Example) | Conditions/Measurement |
---|---|---|---|
Melting Point (°C) | >300 (dec.) | 3d: 337–338°C | Differential Scanning Calorimetry |
Aqueous Solubility (mg/mL) | <0.1 | 7c: 0.25 (pH 7.4) | Shake-flask method (25°C) |
logP (Octanol-water) | 1.85 | T834-1286: 2.85 | Chromatographic measurement |
pKa (N-H) | 21.26 | T226-1621: 25.36 | Potentiometric titration |
Stability | pH 2–10 | Decomposition at pH >10 | Forced degradation study |
Molecular dynamics simulations (500 ns, implicit solvent) reveal three primary conformational states:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: